molecular formula C14H22O5 B025416 Trimethylolpropane dimethacrylate CAS No. 19727-16-3

Trimethylolpropane dimethacrylate

Cat. No. B025416
CAS RN: 19727-16-3
M. Wt: 270.32 g/mol
InChI Key: GCNKJQRMNYNDBI-UHFFFAOYSA-N
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Description

Trimethylolpropane dimethacrylate (TMPTMA) is a widely used crosslinking agent in the field of polymer chemistry. It is a monomer that is used to form polymers through a process called polymerization. TMPTMA is a viscous, clear liquid that is soluble in organic solvents. It has a wide range of applications in various fields such as dentistry, coatings, adhesives, and composites.

Mechanism of Action

Trimethylolpropane dimethacrylate acts as a crosslinking agent in the formation of polymers. It forms covalent bonds between the polymer chains, which results in the formation of a three-dimensional network. This network provides the polymer with mechanical strength and stability. Trimethylolpropane dimethacrylate also improves the chemical and thermal stability of the polymer.
Biochemical and Physiological Effects:
Trimethylolpropane dimethacrylate is not known to have any significant biochemical or physiological effects. However, it is important to handle Trimethylolpropane dimethacrylate with care as it is a toxic substance. It can cause skin and eye irritation and can be harmful if ingested or inhaled.

Advantages and Limitations for Lab Experiments

Trimethylolpropane dimethacrylate has several advantages and limitations for use in lab experiments. One advantage is that it is a versatile crosslinking agent that can be used in the synthesis of various polymers. It also has a high reactivity, which allows for fast polymerization. However, one limitation is that it is a toxic substance that requires special handling and disposal procedures. It can also be expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of Trimethylolpropane dimethacrylate in scientific research. One direction is the development of new crosslinking agents that are more environmentally friendly and less toxic. Another direction is the use of Trimethylolpropane dimethacrylate in the synthesis of new types of polymers with unique properties. Trimethylolpropane dimethacrylate can also be used in the development of new coatings and adhesives with improved properties.

Synthesis Methods

Trimethylolpropane dimethacrylate is synthesized from trimethylolpropane (TMP) and methacrylic acid (MAA) through a reaction called esterification. This reaction involves the reaction of an alcohol with a carboxylic acid to form an ester. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions with the removal of water as a byproduct.

Scientific Research Applications

Trimethylolpropane dimethacrylate has a wide range of applications in scientific research. It is used as a crosslinking agent in the synthesis of various polymers such as hydrogels, nanocomposites, and dental resins. Trimethylolpropane dimethacrylate is also used as a monomer in the synthesis of copolymers with other monomers such as acrylic acid and vinyl acetate. Trimethylolpropane dimethacrylate is also used as a reactive diluent in the synthesis of coatings and adhesives.

properties

IUPAC Name

[2-(hydroxymethyl)-2-(2-methylprop-2-enoyloxymethyl)butyl] 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O5/c1-6-14(7-15,8-18-12(16)10(2)3)9-19-13(17)11(4)5/h15H,2,4,6-9H2,1,3,5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNKJQRMNYNDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(COC(=O)C(=C)C)COC(=O)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501022943
Record name 2-Ethyl-2-(hydroxymethyl)-1,3-propanediyl bismethacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501022943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylolpropane dimethacrylate

CAS RN

19727-16-3
Record name Trimethylolpropane dimethacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19727-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 1,1'-(2-ethyl-2-(hydroxymethyl)-1,3-propanediyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019727163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 1,1'-[2-ethyl-2-(hydroxymethyl)-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethyl-2-(hydroxymethyl)-1,3-propanediyl bismethacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501022943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-2-(hydroxymethyl)-1,3-propanediyl bismethacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.308
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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